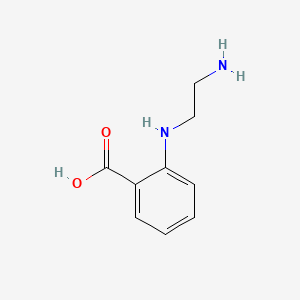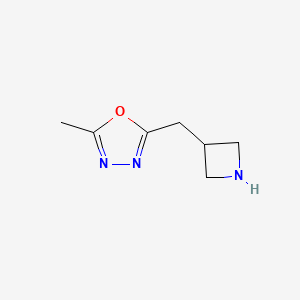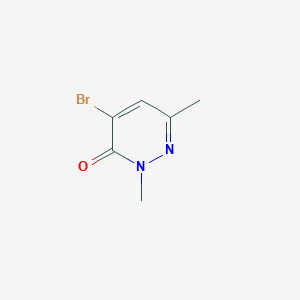![molecular formula C15H27NO5S B13899827 1,1-Dimethylethyl N-[4-[[(methylsulfonyl)oxy]methyl]bicyclo[2.2.2]oct-1-yl]carbamate](/img/structure/B13899827.png)
1,1-Dimethylethyl N-[4-[[(methylsulfonyl)oxy]methyl]bicyclo[2.2.2]oct-1-yl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-((tert-butoxycarbonyl)amino)bicyclo[222]octan-1-yl)methyl methanesulfonate is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.2]octane core, followed by the introduction of the tert-butoxycarbonyl (Boc) protecting group. The final step involves the reaction with methanesulfonyl chloride to form the methanesulfonate ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be substituted by nucleophiles.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.
Acidic Conditions: Trifluoroacetic acid is often used for Boc deprotection.
Major Products
The major products of these reactions depend on the specific nucleophiles and conditions used. For example, substitution with an amine would yield an amine derivative of the bicyclo[2.2.2]octane core.
Scientific Research Applications
Chemistry
In organic synthesis, (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate is used as an intermediate for the preparation of more complex molecules.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the design of novel drugs. Its unique structure can be exploited to create molecules with specific biological activities.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would depend on the specific derivative and its intended use.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have a similar complexity and are used in the production of dyes and herbicides.
2-{[TRICYCLO[8.2.2.2(4,7)]HEXADECA-1(12),4,6,10,13,15-HEXAEN-2-YLOXY]CARBONYL}BENZOIC ACID COMPOUND WITH 2,3-DIMETHOXYSTRYCHNIDIN-10-ONE: This compound has a similarly complex structure and is used in early discovery research.
Uniqueness
What sets (4-((tert-butoxycarbonyl)amino)bicyclo[2.2.2]octan-1-yl)methyl methanesulfonate apart is its bicyclic core and the presence of both a Boc protecting group and a methanesulfonate ester. This combination of features makes it a versatile intermediate in organic synthesis and a potential candidate for drug development.
Properties
Molecular Formula |
C15H27NO5S |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
[4-[(2-methylpropan-2-yl)oxycarbonylamino]-1-bicyclo[2.2.2]octanyl]methyl methanesulfonate |
InChI |
InChI=1S/C15H27NO5S/c1-13(2,3)21-12(17)16-15-8-5-14(6-9-15,7-10-15)11-20-22(4,18)19/h5-11H2,1-4H3,(H,16,17) |
InChI Key |
HTDIUMARTDAYMK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC12CCC(CC1)(CC2)COS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-amino-1-[(2R,4R,5R)-5-azido-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]pyrimidin-2-one](/img/structure/B13899765.png)
![[5,5'-Bis-trifluoromethyl]bis[2-(2,4-difluorophenyl)pyridine]iridium(III) hexafluorophosphate](/img/structure/B13899767.png)

![methyl 2-[(2S)-piperazin-2-yl]acetate;dihydrochloride](/img/structure/B13899788.png)


![3-(Trifluoromethyl)-2-oxa-5-azabicyclo[2.2.1]heptane;hydrochloride](/img/structure/B13899801.png)


![Propan-2-yl 2-[2-methyl-5-(4-methylsulfonylphenyl)-1-phenylpyrrol-3-yl]-2-oxoacetate](/img/structure/B13899823.png)
![1H-pyrrolo[2,3-c]pyridin-2-ylboronic acid](/img/structure/B13899824.png)
![3-Methyl-5H-pyrazolo[1,5-A]pyrazin-4-one](/img/structure/B13899832.png)
